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Compound of Interest

Compound Name: 2,6-Dibromobenzoic acid

Cat. No.: B057127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, exhibiting a wide spectrum

of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The strategic introduction of halogen atoms, such as bromine, can significantly alter the

physicochemical properties and biological efficacy of these molecules.[1] The 2,6-
dibromobenzoic acid scaffold is of particular interest due to its unique structural features. The

presence of two bromine atoms at the ortho positions can induce steric hindrance, influencing

the conformation of the molecule and its interactions with biological targets. Furthermore, the

carboxylic acid functionality and the bromine atoms serve as versatile handles for synthetic

modification, allowing for the creation of diverse chemical libraries for drug screening and

development.[1] This technical guide provides an in-depth overview of the synthesis, discovery,

and potential applications of 2,6-dibromobenzoic acid and its derivatives.

Physicochemical Properties of 2,6-Dibromobenzoic
Acid
A summary of the key physicochemical properties of the parent compound, 2,6-
dibromobenzoic acid, is presented below. This data is essential for its handling,

characterization, and use in synthetic protocols.
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Property Value

Molecular Formula C₇H₄Br₂O₂

Molecular Weight 279.91 g/mol

CAS Number 601-84-3

Appearance Off-white to white crystalline solid

Melting Point 148 - 152 °C

Boiling Point 335 °C

Solubility Sparingly soluble in water

Synthesis of 2,6-Dibromobenzoic Acid and Its
Derivatives
The 2,6-dibromobenzoic acid core can be synthesized and further functionalized through

various organic reactions. Below are detailed protocols for the synthesis of a key intermediate

and its subsequent derivatization.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-4-
hydroxybenzoic Acid
A common and efficient method for the synthesis of a hydroxylated derivative of 2,6-
dibromobenzoic acid is through the direct bromination of p-hydroxybenzoic acid. The

electron-donating hydroxyl group strongly activates the ortho positions, facilitating electrophilic

substitution.[1]

Materials:

p-Hydroxybenzoic acid

Bromine (Br₂)

Glacial acetic acid
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Sodium bisulfite (saturated aqueous solution)

Distilled water

Ethanol

Equipment:

Three-necked round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Thermometer

Ice bath

Büchner funnel and filter flask

Procedure:

In a three-necked round-bottom flask, dissolve p-hydroxybenzoic acid in glacial acetic acid.

Prepare a solution of bromine in glacial acetic acid in a dropping funnel.

Cool the flask containing the p-hydroxybenzoic acid solution in an ice bath with continuous

stirring.

Slowly add the bromine solution dropwise to the reaction mixture. Maintain the temperature

below 10 °C during the addition.[1]

After the addition is complete, allow the reaction to stir at room temperature for several

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Once the reaction is complete, quench the excess bromine by the dropwise addition of a

saturated sodium bisulfite solution until the orange color disappears.

Pour the reaction mixture into ice-cold distilled water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold distilled water.

The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

Starting Materials

Reaction Work-up & Purification

p-Hydroxybenzoic Acid

Reaction Vessel
(Ice Bath, Stirring)

Bromine in
Glacial Acetic Acid

Quenching
(Sodium Bisulfite)

Precipitation
(Ice Water) Filtration Recrystallization 2,6-Dibromo-4-hydroxybenzoic Acid

Click to download full resolution via product page

Fig 1. Experimental workflow for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid.

Experimental Protocol 2: Esterification of 2,6-Dibromo-4-
hydroxybenzoic Acid
The carboxylic acid group of 2,6-dibromo-4-hydroxybenzoic acid can be readily converted to an

ester, a common modification in drug design to enhance properties like cell permeability.

Materials:

2,6-Dibromo-4-hydroxybenzoic acid

Methanol (or other alcohol)

Concentrated sulfuric acid (catalyst)

Dichloromethane or Ethyl acetate

Saturated sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 2,6-dibromo-4-hydroxybenzoic acid in methanol in a round-bottom flask.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting

material is consumed.[1]

After cooling, remove the excess methanol using a rotary evaporator.[1]

Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid,

followed by a wash with brine.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude ester.[1]

If necessary, purify the product by column chromatography.[1]

Further Derivatization Strategies
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The 2,6-dibromo-benzoic acid scaffold is amenable to a variety of cross-coupling reactions to

introduce further diversity.

Suzuki-Miyaura Coupling: The bromine atoms can be replaced with aryl or heteroaryl groups

via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This reaction is a

powerful tool for creating C-C bonds.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O, C-N,

and C-S bonds, enabling the synthesis of ethers, amines, and thioethers from 2,6-
dibromobenzoic acid derivatives.[2]

Amide Bond Formation: The carboxylic acid can be activated (e.g., to an acyl chloride) and

reacted with a wide range of amines to form a diverse library of amides.

Discovery and Applications in Drug Development
While specific biological data for a wide range of 2,6-dibromobenzoic acid derivatives is still

emerging, the broader class of halogenated and hydroxylated benzoic acids has shown

significant therapeutic promise.

Potential Therapeutic Areas
Anticancer Activity: Benzoic acid derivatives have been investigated as anticancer agents. A

plausible mechanism of action is the inhibition of histone deacetylases (HDACs), which play

a critical role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead

to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The

introduction of bromine atoms is expected to enhance lipophilicity and cell permeability,

potentially leading to improved anticancer potency.[1]

Antimicrobial Properties: Halogenated phenols and benzoic acids are known for their

antimicrobial effects. The mechanism is often attributed to the disruption of microbial

membranes and interference with essential cellular processes. The lipophilicity conferred by

the bromine atoms may enhance their ability to penetrate bacterial cell walls.[1]

Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various

enzymes. For instance, some derivatives have shown inhibitory activity against
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acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease

treatment.

Comparative Biological Activity Data
The following table summarizes the biological activities of several bromophenol and benzoic

acid derivatives that are structurally related to the 2,6-dibromobenzoic acid scaffold. This data

provides a basis for predicting the potential bioactivities of novel derivatives.

Compound Biological Activity
Target
Organism/Enzyme

Key Performance
Metric (IC₅₀/MIC)

2-(2′,4′-

Dibromophenoxy)-4,6-

dibromophenol

Antibacterial
Staphylococcus

aureus (MRSA)
0.117–2.5 µg/mL

3-Bromo-2,6-

dihydroxyacetopheno

ne

Antibacterial
Staphylococcus

aureus
24 µg/mL

Benzoic Acid Antibacterial Escherichia coli O157 MIC = 1 mg/mL

Salicylic Acid Antibacterial Escherichia coli O157 MIC = 0.5 mg/mL

4-Hydroxybenzoic

Acid
HDAC Inhibition HDAC6 -

Novel Benzoic Acid

Derivatives

Acetylcholinesterase

Inhibition
Acetylcholinesterase

Kᵢ values in the nM

range

Bromophenol

Derivatives

Carbonic Anhydrase

Inhibition
hCA I, hCA II

Kᵢ values in the mM

range

Signaling Pathways and Mechanisms of Action
Based on studies of related compounds, two potential signaling pathways that may be

modulated by 2,6-dibromobenzoic acid derivatives are the HDAC and Nrf2 pathways.

HDAC Inhibition Pathway
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As mentioned, a potential mechanism for the anticancer effects of these derivatives is through

the inhibition of HDACs.

2,6-Dibromobenzoic
Acid Derivative

Histone Deacetylase (HDAC)
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Deacetylates

Histone Acetylation
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Gene Expression

Apoptosis

Click to download full resolution via product page

Fig 2. Plausible mechanism of action via HDAC inhibition.
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Nrf2-Mediated Antioxidant Response
Some bromophenols have been shown to exert antioxidant effects by activating the Nrf2

(Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is

kept inactive in the cytoplasm by Keap1. Oxidative stress, potentially induced or modulated by

bioactive compounds, can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate

to the nucleus and activate the transcription of antioxidant genes.
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Fig 3. Potential modulation of the Nrf2-mediated antioxidant response pathway.
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Conclusion
2,6-Dibromobenzoic acid and its derivatives represent a promising scaffold for the

development of new therapeutic agents. The synthetic versatility of this core structure allows

for the creation of a wide array of analogues for biological screening. While further research is

needed to fully elucidate the specific biological activities and mechanisms of action of these

compounds, the existing data on related halogenated benzoic acids provide a strong rationale

for their continued investigation in the fields of oncology, infectious diseases, and

neurodegenerative disorders. The detailed experimental protocols and an understanding of the

potential signaling pathways involved, as outlined in this guide, serve as a valuable resource

for researchers dedicated to advancing the discovery and development of novel therapeutics

based on this intriguing chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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